Tenuigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alzheimer’s Disease Treatment

Specific Scientific Field: Neurology and Pharmacology

Comprehensive and Detailed Summary of the Application: Tenuigenin, combined with β-asarone, has been studied for its potential to improve the efficacy of memantine in treating moderate-to-severe Alzheimer’s disease .

Detailed Description of Methods of Application or Experimental Procedures: In a study, 152 patients with moderate-to-severe Alzheimer’s disease were recruited and assigned to two groups. Patients in the experimental group received β-asarone 10 mg/d, tenuigenin 10 mg/d, and memantine 5-20 mg/d. Patients in the control group only received memantine 5-20 mg/d .

Thorough Summary of Results or Outcomes Obtained: After 12 weeks of treatment, the average MMSE scores, ADL scores, and CDR scores in the two groups were significantly improved. But, compared to the control group, the experimental group had a significantly higher average MMSE score, lower average ADL score, and lower average CDR score .

Parkinson’s Disease Treatment

Comprehensive and Detailed Summary of the Application: Tenuigenin has been shown to protect dopaminergic neurons from inflammation, which plays a crucial role in the pathogenesis of Parkinson’s disease (PD). It does this by suppressing NLRP3 inflammasome activation in microglia .

Detailed Description of Methods of Application or Experimental Procedures: In a study, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD was established to explore the effect of tenuigenin on dopaminergic neurons in substantia nigra. The NLRP3 inflammasome was activated in both BV2 microglia cells and adult mice to investigate the mechanisms for the neuroprotective effect of tenuigenin .

Thorough Summary of Results or Outcomes Obtained: Treatment with tenuigenin increased striatal dopaminergic levels and improved motor impairment induced by MPTP. Also, tenuigenin significantly ameliorated the degeneration of dopaminergic neurons and inhibited NLRP3 inflammasome activation in substantia nigra of MPTP mouse model .

Cancer Treatment

Specific Scientific Field: Oncology

Comprehensive and Detailed Summary of the Application: Tenuigenin has been studied for its potential use in cancer treatment. It’s believed that therapeutic peptides, such as Tenuigenin, can aid researchers in the discovery of novel peptides for cancer treatment . These peptides, owing to their high selectivity, specificity, small dimensions, high biocompatibility, and easy modification, provide good opportunities for targeted drug delivery .

Detailed Description of Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for Tenuigenin in cancer treatment are still under investigation. The general approach involves using tumor-targeting peptides to deliver drugs or active agents selectively .

Thorough Summary of Results or Outcomes Obtained: The outcomes of these studies are still under investigation. In recent years, peptides have shown considerable promise as therapeutics or targeting ligands in cancer research and nanotechnology .

Anti-Inflammatory

Specific Scientific Field: Immunology

Comprehensive and Detailed Summary of the Application: Tenuigenin has been shown to have potential anti-inflammatory activity. It’s believed that Tenuigenin’s anti-inflammatory activity is related to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Detailed Description of Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for Tenuigenin in anti-inflammatory treatment are still under investigation. The general approach involves suppressing nlrp3 inflammasome activation in microglia .

Thorough Summary of Results or Outcomes Obtained: The outcomes of these studies are still under investigation. It’s believed that tenuigenin confers an anti-inflammation effect partly through inhibiting nlrp3 inflammasome activation .

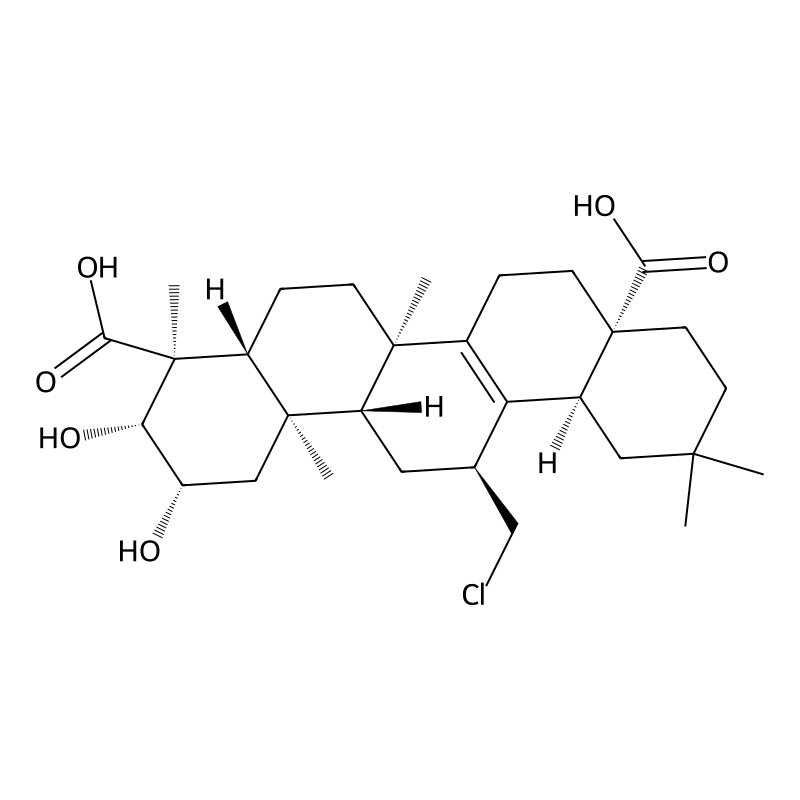

Tenuigenin (chemical formula: C₃₀H₄₅ClO₆) is a triterpenoid saponin known for its lipophilic nature and significant biological activities. It has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease and Alzheimer's disease, due to its ability to protect neurons from oxidative stress and inflammation .

Research suggests that tenuigenin's health benefits stem from its multiple mechanisms of action. These include:

- Antioxidant activity: The hydroxyl groups in its structure scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory activity: Tenuigenin may modulate inflammatory signaling pathways, potentially reducing inflammation.

- Enzyme inhibition: It can inhibit specific enzymes involved in disease processes, such as those contributing to neurodegeneration.

Tenuigenin exhibits several biological activities:

- Neuroprotection: It protects dopaminergic neurons from inflammatory damage by inhibiting microglial activation and reducing cytokine production .

- Antioxidant Properties: Tenuigenin reduces oxidative stress markers and enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase .

- Cognitive Enhancement: Research indicates that it may improve cognitive function by mitigating tau hyperphosphorylation and enhancing memory performance in animal models .

The synthesis of tenuigenin primarily involves extraction from the roots of Polygala tenuifolia. The extraction process typically includes:

- Solvent Extraction: Using solvents like ethanol or methanol to dissolve the active components.

- Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to isolate and purify tenuigenin from other compounds present in the plant extract .

Tenuigenin has potential applications in:

- Neurology: As a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

- Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing drugs aimed at treating conditions associated with oxidative stress and inflammation .

Studies have shown that tenuigenin interacts with various cellular pathways:

- NLRP3 Inflammasome: It inhibits the activation of this inflammasome, which is critical in mediating neuroinflammation .

- IRS1/Akt/mTOR Pathway: Tenuigenin activates this signaling pathway, which plays a role in neuronal recovery after injury by inhibiting autophagy .

Several compounds share structural or functional similarities with tenuigenin. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Tenuifolin | Polygala tenuifolia | Neuroprotective, anti-inflammatory | Similar source but different pharmacological profile |

| Ginsenoside Rg1 | Panax ginseng | Neuroprotective, enhances cognition | Known for its adaptogenic properties |

| Resveratrol | Various plants (e.g., grapes) | Antioxidant, anti-inflammatory | Polyphenolic compound with cardiovascular benefits |

| Curcumin | Turmeric | Anti-inflammatory, neuroprotective | Strong anti-inflammatory effects |

Tenuigenin stands out due to its specific action on neuronal health and inflammation pathways, making it particularly relevant for neurodegenerative disorders.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Wikipedia

Dates

2. Fan, Z., Liang, Z., Yang, H., et al. Tenuigenin protects dopaminergic neurons from inflammation via suppressing NLRP3 inflammasome activation in microglia. J. Neuroinflammation 14(1), 256 (2017).

3. Yu, B., Qiao, J., Shen, Y., et al. Protective effects of tenuigenin on Staphylococcus aureus-induced pneumonia in mice. Microb. Pathog. 110, 385-389 (2017).